N-(2-phenoxypyrimidin-5-yl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxypyrimidin-5-yl)cinnamamide is a useful research compound. Its molecular formula is C19H15N3O2 and its molecular weight is 317.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Cinnamamide derivatives, including N-(2-phenoxypyrimidin-5-yl)cinnamamide, have been investigated for their potential anticonvulsant properties. Crystallographic studies have shown that certain structural features in these compounds correlate with anticonvulsant activity. These features include beneficial fragments such as a phenyl ring, an electron-donor atom, and a hydrogen-bond acceptor/donor domain. This suggests a possible mechanism of action for their anticonvulsant properties (Żesławska et al., 2017).
Antiinflammatory Activity
This compound and its derivatives have been studied for their anti-inflammatory properties. These compounds have shown potential in reducing inflammation, possibly through mechanisms distinct from traditional anti-inflammatory drugs (Robert et al., 1994).
Plant Growth Regulation
Some cinnamamide derivatives, including this compound, have been identified in natural sources like the edible mushroom Pholiota lubrica and shown to possess activity as plant growth regulators. These compounds can either inhibit or promote the growth of plants like lettuce (Ridwan et al., 2018).
Antitubercular Properties
The derivatives of this compound have been synthesized and evaluated for their antitubercular activity. These compounds have shown promise against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis (Patel & Telvekar, 2014).
Antidiabetic Agent Development
Computational modeling of this compound derivatives has been conducted to explore their potential as antidiabetic agents. These studies provide insights into the design of new compounds with better efficacy against diabetes (Adeniji et al., 2020).
Serotonin Antagonism
Cinnamamide derivatives have been conceived as structural analogs of serotonin, acting as antimetabolites. This research suggests that this compound could have applications in modulating serotonin activity, potentially impacting various neurological and psychological conditions (Dombro & Woolley, 1964).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-N-(2-phenoxypyrimidin-5-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(12-11-15-7-3-1-4-8-15)22-16-13-20-19(21-14-16)24-17-9-5-2-6-10-17/h1-14H,(H,22,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKRVEKOCVBKJS-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.